molecular formula C20H20N4O B12233242 2-({1-[(4-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

2-({1-[(4-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B12233242
M. Wt: 332.4 g/mol
InChI Key: IMCVJYXUFPEOHI-UHFFFAOYSA-N
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Description

2-({1-[(4-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and two cyanide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-cyanobenzyl chloride with piperidine to form 1-[(4-cyanophenyl)methyl]piperidine. This intermediate is then reacted with 4-hydroxypyridine-4-carbonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. They involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can have different functional groups replacing the cyanide groups .

Scientific Research Applications

2-({1-[(4-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({1-[(4-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Cyanophenyl)methyl]piperidine
  • 4-Hydroxypyridine-4-carbonitrile
  • 2-Amino-4-(1-piperidine)pyridine derivatives

Uniqueness

2-({1-[(4-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is unique due to its combination of a piperidine ring, a pyridine ring, and two cyanide groups. This structural arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

2-[[1-[(4-cyanophenyl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile

InChI

InChI=1S/C20H20N4O/c21-12-16-1-3-17(4-2-16)14-24-9-6-18(7-10-24)15-25-20-11-19(13-22)5-8-23-20/h1-5,8,11,18H,6-7,9-10,14-15H2

InChI Key

IMCVJYXUFPEOHI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=CC(=C2)C#N)CC3=CC=C(C=C3)C#N

Origin of Product

United States

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